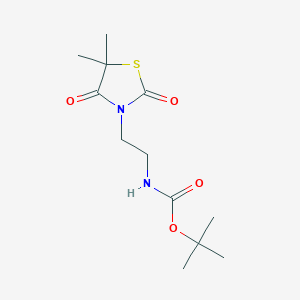
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as AMPP, is a synthetic compound used in scientific research. It is a piperazinyl-pyridinyl compound that has been found to have potential therapeutic applications in the treatment of various medical conditions.
Scientific Research Applications
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to have potential therapeutic applications in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. In addition, this compound has been used in research to study the effects of drugs on the central nervous system.
Mechanism of Action
The mechanism of action of 4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. It has also been found to have moderate affinity for the serotonin 5-HT1A receptor and the sigma-1 receptor. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may contribute to its potential antipsychotic effects. It has also been found to decrease the activity of the enzyme acetylcholinesterase, which may contribute to its potential use as an analgesic and anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a multistep process. It has also been found to be relatively stable under a variety of conditions. However, there are also some limitations to its use in lab experiments. For example, it has been found to have low solubility in water, which may limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on 4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential direction is to study its potential therapeutic applications in the treatment of various medical conditions. Another potential direction is to study its mechanism of action in more detail. Additionally, research could be conducted to develop new synthesis methods for this compound that may improve its solubility and other properties. Finally, more research could be conducted to study the potential limitations of this compound for use in lab experiments, and to develop new methods for overcoming these limitations.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in the treatment of various medical conditions. It can be easily synthesized using a multistep process and has a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on this compound that could lead to new insights into its potential therapeutic applications and mechanism of action.
Synthesis Methods
4-(1-Acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized using a multistep process that involves the reaction of 2-methoxypyridine-4-carboxylic acid with 1-benzylpiperidin-4-one to form 1-(2-methoxypyridin-4-yl)piperidin-4-ol. This intermediate is then reacted with acetyl chloride to form 1-(2-methoxypyridin-4-yl)piperidin-4-one. Finally, this compound is reacted with 1-(2-aminoethyl)piperazine to form this compound.
Properties
IUPAC Name |
4-(1-acetylpiperidine-4-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13(23)20-7-4-14(5-8-20)18(25)21-9-10-22(17(24)12-21)15-3-6-19-16(11-15)26-2/h3,6,11,14H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZNVHTXDRZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)



![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)


![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)

